2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
The compound “2-bromo-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in various pharmaceuticals due to its bioactivity . It also contains a 2-bromo-4-methylpyridine moiety, which is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The InChI codes provided in some of the search results can give a basic idea of the molecular structure .Physical and Chemical Properties Analysis
Some basic physical and chemical properties can be inferred from the compound’s structure. For example, it likely has a relatively high molecular weight due to its complexity . The presence of a bromine atom could make it relatively dense .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound could be numerous, given its complex structure. It might be studied for potential pharmaceutical applications, given the bioactivity of benzamide derivatives . Additionally, its synthesis and properties might be studied further in the field of organic chemistry.
Properties
IUPAC Name |
2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHLPXBLRAYYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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